molecular formula C6H12N2 B180356 1,4-Diazabicyclo[2.2.2]octane-d12 CAS No. 119451-78-4

1,4-Diazabicyclo[2.2.2]octane-d12

Cat. No. B180356
CAS RN: 119451-78-4
M. Wt: 124.25 g/mol
InChI Key: IMNIMPAHZVJRPE-LBTWDOQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[2.2.2]octane, also known as DABCO or triethylenediamine, is a bicyclic organic compound used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to fluorochrome excitation .


Synthesis Analysis

DABCO has been evaluated as a starting material for the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of the piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates .


Molecular Structure Analysis

DABCO is a colorless solid with the formula N2(C2H4)3 . It is a highly nucleophilic tertiary amine base, used as a catalyst and reagent in polymerization and organic synthesis . The methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the diazacyclohexane rings adopt the boat conformations .


Chemical Reactions Analysis

DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It is also used in Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules .


Physical And Chemical Properties Analysis

DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It is soluble and hygroscopic in water . The melting point ranges from 156 to 160 °C, and the boiling point is 174 °C . The pKa of [HDABCO]+ (the protonated derivative) is 8.8 .

Mechanism of Action

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules . It is used as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives .

Safety and Hazards

DABCO is harmful and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects . It is advised to use personal protective equipment as required, remove all sources of ignition, avoid dust formation, take precautionary measures against static discharges, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The temperature-dependent polymorphic crystal structure of the 1:1 co-crystal of 1,4-diazabicyclo[2.2.2]octane undergoes a reversible phase transition at about 158 K from monoclinic C2/c to monoclinic P21/n without distinctly changing the cell parameters . This suggests potential future directions in the study of phase transitions of this compound.

properties

IUPAC Name

2,2,3,3,5,5,6,6,7,7,8,8-dodecadeuterio-1,4-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIMPAHZVJRPE-LBTWDOQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N2C(C(N1C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.